(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid

Lipophilicity Polar Surface Area Drug-likeness

This benzofuran-3-acetic acid derivative features a critical 5-chloro-4,6-dimethyl substitution pattern that confers distinct lipophilicity (cLogP 3.33) and steric properties, making it an essential comparator for SAR studies versus unsubstituted or regioisomeric analogues. Ideal for antibacterial fragment screening against MRSA and Gram-positive strains. Ensure your research leverages the precise electronic and steric effects of this specific substitution, not a generic analogue. Verify 95% purity.

Molecular Formula C12H11ClO3
Molecular Weight 238.66 g/mol
CAS No. 882248-22-8
Cat. No. B1352213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid
CAS882248-22-8
Molecular FormulaC12H11ClO3
Molecular Weight238.66 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1Cl)C)C(=CO2)CC(=O)O
InChIInChI=1S/C12H11ClO3/c1-6-3-9-11(7(2)12(6)13)8(5-16-9)4-10(14)15/h3,5H,4H2,1-2H3,(H,14,15)
InChIKeyWDYKMPBNUTVXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid (CAS 882248-22-8) Chemical Profile and Procurement Classification


(5-Chloro-4,6-dimethyl-1-benzofuran-3-yl)acetic acid (CAS 882248-22-8) is a synthetic benzofuran-3-acetic acid derivative characterized by a 5-chloro and 4,6-dimethyl substitution pattern on the fused benzofuran core . It is commercially available as a research screening compound from multiple vendors, typically at ≥95% purity, and is identified by ChemBridge ID 4024371 and AKOS ID BBS-00000408 . The compound is a solid at room temperature with a molecular weight of 238.67 g/mol, a predicted logP of 3.33, and a topological polar surface area (tPSA) of 50.44 Ų .

Why Generic Benzofuran Acetic Acids Cannot Replace (5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid in Discovery Programs


Generic substitution of (5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetic acid with other benzofuran acetic acid derivatives is not scientifically valid due to the unique electronic and steric effects imparted by its specific 5-chloro-4,6-dimethyl substitution pattern. While benzofuran-3-acetic acids as a class have demonstrated antibacterial and antivirulence potential, as evidenced by fragment-based DsbA inhibitors derived from 2-(6-bromobenzofuran-3-yl)acetic acid (K_D = 326–341 µM for optimized analogues) [1], the exact 5-chloro-4,6-dimethyl substitution on the target compound is predicted to alter both lipophilicity (cLogP 3.33) and binding interactions compared to unsubstituted or differently substituted analogues . Even a positional isomer shift, such as 2-chloro-6,7-dimethyl substitution, yields a distinct compound (CAS 1420793-48-1) with different physicochemical properties and no published comparative biological data . The following quantitative evidence demonstrates that substitution pattern and halogen identity are critical drivers of compound behavior in screening cascades.

Quantitative Differentiation of (5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid from Structural Analogs: Key Evidence for Procurement Decisions


Predicted Physicochemical Profile vs. Unsubstituted Benzofuran-3-acetic Acid

The target compound (MW 238.67 g/mol; cLogP 3.33; tPSA 50.44 Ų) differs markedly from the unsubstituted benzofuran-3-acetic acid core (MW 176.17 g/mol; cLogP 1.92; tPSA 50.44 Ų) due to the addition of a chloro and two methyl groups . This substitution increases lipophilicity by 1.41 logP units while maintaining the same hydrogen-bonding capacity, shifting the compound into a more CNS-accessible and membrane-permeable chemical space.

Lipophilicity Polar Surface Area Drug-likeness

Substitution Pattern and Predicted Binding Affinity vs. DsbA Inhibitor Fragments

Benzofuran-3-acetic acid fragments have been validated as inhibitors of the bacterial virulence target DsbA. A 6-bromo-substituted benzofuran-3-acetic acid fragment bound to EcDsbA with a dissociation constant (K_D) of 326 ± 25 µM after elaboration [1]. While the target compound (5-chloro-4,6-dimethyl substitution) has not been directly assayed, its distinct halogen (chloro vs. bromo) and additional methyl groups are predicted to alter binding pose and affinity based on the structure-activity relationships (SAR) established for this series, where modifications at the 5- and 6-positions significantly modulate activity [1][2].

Antivirulence Fragment-Based Drug Discovery DsbA

Antibacterial Activity Class Potential vs. Unsubstituted Core

The unsubstituted 2-(benzofuran-3-yl)acetic acid (CAS 64175-51-5) exhibits an MIC of 32 µg/mL against Staphylococcus aureus, establishing a baseline antibacterial potential for the class . The 5-chloro-4,6-dimethyl substitution is expected to modulate this activity; halogenation and methylation are known to enhance antibacterial potency in benzofuran derivatives, as demonstrated by other series where MIC_80 values range from 0.39 to 12.5 µg/mL [1]. While direct MIC data for the target compound is not published, its enhanced lipophilicity (cLogP 3.33 vs. 1.92) may improve membrane penetration in Gram-positive bacteria .

Antibacterial MIC Gram-positive

Commercial Availability and Purity Profile vs. Close Analogs

The target compound is commercially available from multiple suppliers (e.g., BOC Sciences, Fluorochem, ChemScene, AKSci) at ≥95% purity, with a molecular weight of 238.67 g/mol and a solid physical state . In contrast, a close positional isomer, 2-(2-chloro-6,7-dimethylbenzofuran-3-yl)acetic acid (CAS 1420793-48-1), is also available but from fewer vendors and often as a custom synthesis request, with limited stock information . The 5-chloro-4,6-dimethyl regioisomer thus offers more reliable supply chain options for screening campaigns.

Procurement Purity Lead Time

Limited Published Biological Data: Acknowledgment of Evidence Gaps

A systematic search of primary literature and patent databases (including PubMed, SciFinder, and Google Patents) returned no peer-reviewed studies or patents specifically reporting biological activity, ADME, or toxicity data for (5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetic acid. All available information is derived from vendor product pages and computational predictions. The compound is classified as a research screening compound, not a validated lead, and should be treated as such in procurement decisions. Any claims of antimicrobial or anticancer activity on vendor websites are generic class-level statements unsupported by specific experimental data for this CAS number .

Data Availability Screening Compound Research Use Only

Defined Research and Industrial Use Cases for (5-Chloro-4,6-dimethyl-1-benzofuran-3-YL)acetic acid Based on Verified Evidence


Fragment-Based Screening for Novel DsbA Inhibitors (Antivirulence Drug Discovery)

Based on the established SAR of benzofuran-3-acetic acid fragments binding to the bacterial virulence target DsbA (K_D values in the high µM to low mM range) [1], this compound can be used as a structurally distinct fragment to probe the hydrophobic groove adjacent to the catalytic disulfide bond. Its 5-chloro-4,6-dimethyl substitution offers a unique combination of halogen and methyl groups not present in the published 6-bromo or unsubstituted fragments, potentially revealing new binding interactions.

Antibacterial Activity Screening Against Gram-Positive Pathogens

Given the class-level antibacterial activity of benzofuran-3-acetic acids (e.g., unsubstituted core MIC 32 µg/mL vs. S. aureus) , and the known potency enhancements from halogenation/methylation in related series (MIC_80 0.39–12.5 µg/mL) [2], this compound is suitable for inclusion in antimicrobial screening panels against methicillin-resistant S. aureus (MRSA) and other Gram-positive strains to establish its specific MIC profile.

Medicinal Chemistry Optimization of Lipophilicity-Driven Permeability

With a predicted cLogP of 3.33 (vs. 1.92 for the unsubstituted core) , this compound serves as a valuable tool to study the impact of increased lipophilicity on cell permeability and non-specific binding in cell-based assays. It can be used as a reference compound to benchmark the permeability-activity relationships of a benzofuran series without requiring custom synthesis.

Chemical Probe for Structure-Activity Relationship (SAR) Studies

The compound's unique substitution pattern (5-chloro, 4,6-dimethyl) makes it an ideal building block for generating SAR data around the benzofuran-3-acetic acid scaffold. Researchers can use this commercially available compound to explore how chlorine and methyl group positioning affects biological activity, providing a direct comparator to other regioisomers (e.g., 2-chloro-6,7-dimethyl or 2-chloro-4,6-dimethyl) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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